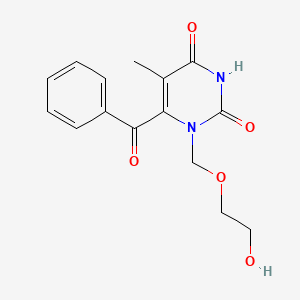
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- is a complex organic compound that belongs to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a benzoyl group, a hydroxyethoxy methyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a β-diketone under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Hydroxyethoxy Methyl Group: This step involves the reaction of the pyrimidinedione derivative with ethylene oxide in the presence of a base like sodium hydroxide.
Methylation: The final step is the methylation of the pyrimidinedione core, which can be achieved using methyl iodide and a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and hydroxyethoxy methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-methyl-: Lacks the hydroxyethoxy methyl group, which may affect its solubility and reactivity.
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-5-methyl-: Lacks the hydroxyethoxy methyl group, potentially altering its biological activity.
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-: Lacks the methyl group, which may influence its chemical stability and reactivity.
Uniqueness
The presence of the hydroxyethoxy methyl group in 2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- enhances its solubility in aqueous and organic solvents, making it more versatile for various applications. Additionally, the combination of substituents on the pyrimidinedione core contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
特性
CAS番号 |
131194-12-2 |
|---|---|
分子式 |
C15H16N2O5 |
分子量 |
304.30 g/mol |
IUPAC名 |
6-benzoyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16N2O5/c1-10-12(13(19)11-5-3-2-4-6-11)17(9-22-8-7-18)15(21)16-14(10)20/h2-6,18H,7-9H2,1H3,(H,16,20,21) |
InChIキー |
MNXHOTLNIMLCRX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


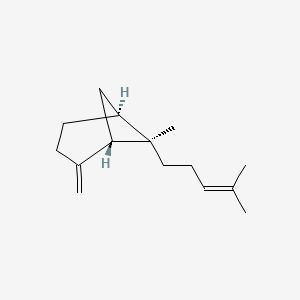
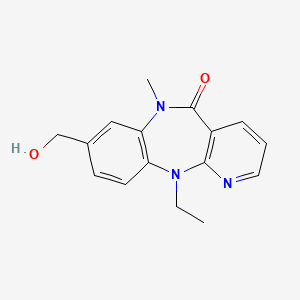
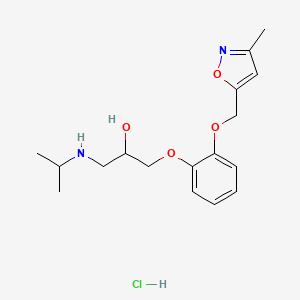
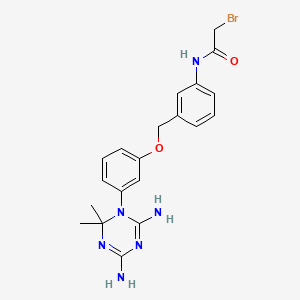
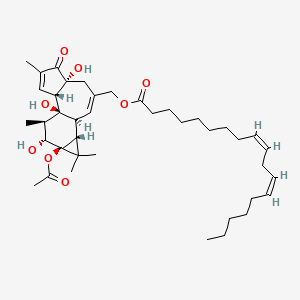
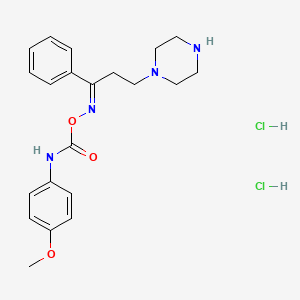
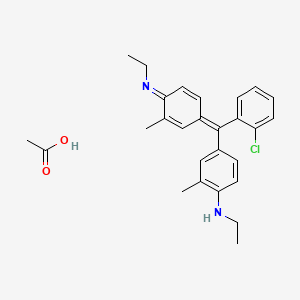

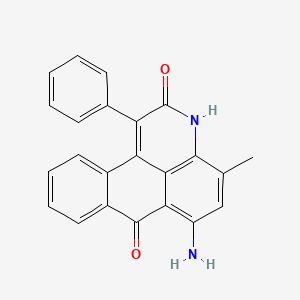
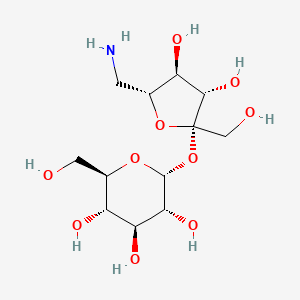
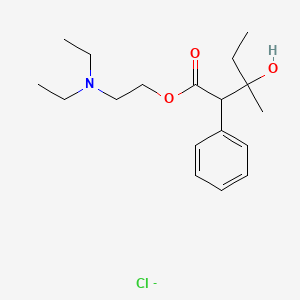
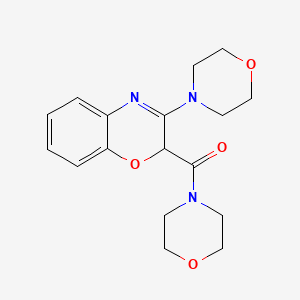
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)

